molecular formula C19H19F3N2O5 B11603413 ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate

ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate

Cat. No.: B11603413
M. Wt: 412.4 g/mol
InChI Key: SLCOAEIZJYZGIH-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl, hydroxyphenyl, and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 3-amino-4,4,4-trifluorocrotonate with 4-hydroxyaniline and 4-methoxybenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while nucleophilic substitution can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4,4,4-trifluorocrotonate: Shares the trifluoromethyl group but lacks the hydroxyphenyl and methoxyphenyl groups.

    Ethyl 4,4,4-trifluoro-2-butynoate: Contains a similar trifluoromethyl group but differs in its overall structure and reactivity.

Uniqueness

Ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H19F3N2O5

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-hydroxyanilino)-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C19H19F3N2O5/c1-3-29-17(27)18(19(20,21)22,23-13-6-8-14(25)9-7-13)24-16(26)12-4-10-15(28-2)11-5-12/h4-11,23,25H,3H2,1-2H3,(H,24,26)

InChI Key

SLCOAEIZJYZGIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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